5,6-Dihydro-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the imidazopyridine family. This compound features a fused imidazole and pyridine ring system, which is significant in medicinal chemistry due to its diverse biological activities. The compound is recognized for its potential applications in pharmacology, particularly as an inhibitor of various enzymes and receptors.
The compound's structure has been explored in several studies, with a focus on its synthesis and biological activities. Notably, it has been identified as a potent inhibitor in various enzyme systems, including phosphodiesterase and cyclin-dependent kinases. Research articles and patents provide insights into its synthetic routes and pharmacological properties .
5,6-Dihydro-1H-imidazo[4,5-b]pyridin-2-amine can be classified under the following categories:
The synthesis of 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-amino-3-nitropyridine with appropriate reagents under specific conditions to facilitate ring closure and formation of the imidazo structure.
The molecular structure of 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine consists of a fused imidazole and pyridine ring system. The imidazole ring contributes to the basicity of the molecule, while the pyridine ring enhances its aromatic character.
5,6-Dihydro-1H-imidazo[4,5-b]pyridin-2-amine participates in various chemical reactions typical for heterocycles:
These reactions often require careful control of temperature and pressure to optimize yields and selectivity.
The mechanism of action for 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific biological targets:
Studies have shown that variations in substituents on the imidazo or pyridine rings can significantly affect binding affinity and selectivity towards specific targets.
5,6-Dihydro-1H-imidazo[4,5-b]pyridin-2-amine has several potential applications in scientific research:
The imidazo[4,5-b]pyridine scaffold represents a bicyclic heteroaromatic system where an imidazole ring is fused with a pyridine ring at the [4,5-b] bonds. This fusion creates three distinct isomers differentiated by ring attachment positions: imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, and imidazo[1,5-a]pyridine. The specific compound 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine (CAS# 197844-36-3) features partial saturation at the 5,6-position of the pyridine ring and an amine substituent at the 2-position of the imidazole ring [1] [8]. Its systematic IUPAC name reflects this saturation state, distinguishing it from fully aromatic analogs like 1H-imidazo[4,5-b]pyridin-2-amine.
Table 1: Structural and Physicochemical Profile of 5,6-Dihydro-1H-imidazo[4,5-b]pyridin-2-amine
Property | Value |
---|---|
CAS Registry Number | 197844-36-3 |
Molecular Formula | C₆H₈N₄ |
Molecular Weight | 136.15 g/mol |
SMILES | N\1=C2/N=C(\NC2=C/CC/1)N |
InChIKey | OKCCWVIIQDXNJC-UHFFFAOYSA-N |
Density (Cal.) | 1.644 g/cm³ |
Boiling Point (Cal.) | 292.952°C at 760 mmHg |
Refractive Index (Cal.) | 1.824 |
The calculated physicochemical properties (e.g., density, boiling point) indicate a moderately polar, stable solid suitable for pharmaceutical derivatization [1]. The saturation reduces aromaticity compared to fully unsaturated imidazopyridines, influencing electronic distribution and potential binding interactions.
The exploration of imidazopyridines accelerated in the late 20th century due to their structural resemblance to purines. Early research focused on their potential as benzimidazole or purine analogs. A significant breakthrough emerged with the discovery that certain imidazo[4,5-b]pyridine derivatives act as GABAA receptor positive allosteric modulators, revealing their central nervous system (CNS) potential [3] [6].
The 2000s marked a turning point with the development of high-profile clinical candidates:
Parallel advances occurred in synthetic methodologies. Early patents like US3461123A (1968) described foundational routes to imidazopyrazinones [7]. Post-2000, catalytic methods (e.g., transition metal-catalyzed couplings, microwave-assisted synthesis) significantly improved efficiency and diversity for generating imidazo[4,5-b] and [4,5-c]pyridine libraries [3] [6].
Table 2: Key Historical Milestones in Imidazo[4,5-b]pyridine Chemistry
Time Period | Milestone | Significance |
---|---|---|
Pre-2000 | Identification of GABAA modulation by imidazopyridines | Established initial therapeutic relevance (CNS) |
Early 2000s | Development of Telcagepant (MK-0974) | Validated imidazo[4,5-b]pyridine in clinical trials (CGRP antagonist for migraine) |
Mid 2000s | Development of Tenatoprazole (TU-199) | Demonstrated advantages over benzimidazole PPIs (longer half-life) |
2000s-Present | Advancements in catalytic synthesis (e.g., Pd-catalyzed coupling, cyclization) | Enabled efficient generation of diverse derivatives for SAR studies |
The imidazo[4,5-b]pyridine core exhibits remarkable pharmacological versatility, primarily attributed to its ability to mimic purine interactions with biological targets. This scaffold influences critical cellular pathways, making it valuable across therapeutic areas [3] [6] [9]:
Anticancer Applications
Imidazo[4,5-b]pyridines potently inhibit kinases involved in tumor proliferation and survival:
Antimicrobial Activity
Structural hybrids incorporating imidazo[4,5-b]pyridine show enhanced efficacy:
CNS and Other Therapeutic Areas
While the saturated 5,6-dihydro variant is less explored for CNS effects, the aromatic scaffold's historical significance as GABAA modulators (e.g., Bamaluzole) and adenosine receptor ligands underpins ongoing neurological research [3] [4] [6]. Additional applications include anti-inflammatory agents and enzyme inhibitors targeting carbohydrate metabolism [4] [9].
The structural features enabling this diversity include:
Table 3: Key Imidazo[4,5-b]pyridine Derivatives and Their Biological Targets
Derivative Class/Example | Primary Biological Target | Reported Activity/Potency | Therapeutic Area |
---|---|---|---|
Aurora Kinase Inhibitors (e.g., 1-3) | Aurora A Kinase (AURKA) | Nanomolar IC₅₀ values | Oncology |
Dual TBK1/IKK-ε Inhibitors (e.g., 6) | TBK1, IKK-ε | IC₅₀ 0.004–0.046 µM; High selectivity | Oncology, Inflammation |
Chlorinated Antimicrobials (e.g., 11) | Bacterial cell machinery | Growth inhibition across Gram+/- strains | Anti-infective |
PARP Inhibitors (e.g., 9)* | Poly(ADP-ribose) polymerase | IC₅₀ = 8.6 nM | Oncology (adjuvant) |
Note: Compound 9 is an imidazo[4,5-c]pyridine, illustrating scaffold versatility. |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: